![molecular formula C15H17N3O2S B2881553 2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893948-89-5](/img/structure/B2881553.png)
2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
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Description
2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been developed for the treatment of various types of cancer. It is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the development and progression of several types of cancer.
Scientific Research Applications
Chloroacetamide Derivatives and Herbicidal Activity
- Chloroacetamide derivatives, such as alachlor and metazachlor, exhibit selective herbicidal properties used to control annual grasses and broad-leaved weeds in various crops like cotton, maize, and soybeans (Weisshaar & Böger, 1989).
Coordination Complexes and Antioxidant Activity
- Pyrazole-acetamide derivatives have been synthesized and characterized, showing significant antioxidant activity. These compounds form coordination complexes with Co(II) and Cu(II) ions, which have been structurally established and exhibit supramolecular architectures (Chkirate et al., 2019).
Anticancer Applications
- Certain 2-[3-Phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives exhibit anticancer activity. One compound showed appreciable cancer cell growth inhibition against various cancer cell lines (Al-Sanea et al., 2020).
Synthesis of Heterocycles
- 1-Bis(methoxy)-4-bis(methylthio)-3-buten-2-one has been used for efficient synthesis of various heterocycles, indicating the versatility of related compounds in synthetic chemistry (Mahata et al., 2003).
Comparative Metabolism Studies
- Studies on the metabolism of chloroacetamide herbicides, including 2-chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl) acetamide, provide insights into their biological processing in both human and rat liver microsomes (Coleman et al., 2000).
Tubulin Polymerization Inhibition
- Methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate has been identified as a tubulin polymerization inhibitor, suggesting potential applications in cancer therapy (Minegishi et al., 2015).
Immobilized Lipase in Chemical Reactions
- The synthesis of N-(2-Hydroxyphenyl)acetamide as an intermediate for antimalarial drugs highlights the use of immobilized lipase in selective chemical reactions (Magadum & Yadav, 2018).
Novel Synthon for Terphenyl Synthesis
- 6-Aryl-3-methoxy-carbonyl-4-methylthio-2H-pyran-2-one serves as a novel synthon for synthesizing terphenyls from aryl ketones, demonstrating the compound's utility in organic synthesis (Ram & Goel, 1996).
properties
IUPAC Name |
2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S/c1-10-3-5-11(6-4-10)18-15(16-14(19)7-20-2)12-8-21-9-13(12)17-18/h3-6H,7-9H2,1-2H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOGZSKRLWMDIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3CSCC3=N2)NC(=O)COC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-methoxy-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide |
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